[4-(3,5-Dimethoxyphenyl)pyrrolidin-3-yl]methanol hydrochloride
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Overview
Description
[4-(3,5-Dimethoxyphenyl)pyrrolidin-3-yl]methanol hydrochloride is a chemical compound with the molecular formula C13H20ClNO3 and a molecular weight of 273.76 g/mol . This compound is characterized by the presence of a pyrrolidine ring substituted with a 3,5-dimethoxyphenyl group and a methanol moiety, forming a hydrochloride salt. It is used in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(3,5-Dimethoxyphenyl)pyrrolidin-3-yl]methanol hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Substitution with 3,5-Dimethoxyphenyl Group: The pyrrolidine ring is then substituted with a 3,5-dimethoxyphenyl group through a nucleophilic substitution reaction.
Introduction of Methanol Moiety: The methanol group is introduced via a reduction reaction, typically using a reducing agent such as sodium borohydride.
Formation of Hydrochloride Salt: Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[4-(3,5-Dimethoxyphenyl)pyrrolidin-3-yl]methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The methanol moiety can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
[4-(3,5-Dimethoxyphenyl)pyrrolidin-3-yl]methanol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [4-(3,5-Dimethoxyphenyl)pyrrolidin-3-yl]methanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- [3-(3,5-Dimethoxyphenyl)pyrrolidin-2-yl]methanol hydrochloride
- [4-(2,4-Dimethoxyphenyl)pyrrolidin-3-yl]methanol hydrochloride
- [4-(3,5-Dimethoxyphenyl)piperidin-3-yl]methanol hydrochloride
Uniqueness
[4-(3,5-Dimethoxyphenyl)pyrrolidin-3-yl]methanol hydrochloride is unique due to its specific substitution pattern and the presence of both a pyrrolidine ring and a methanol moiety. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
[4-(3,5-dimethoxyphenyl)pyrrolidin-3-yl]methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3.ClH/c1-16-11-3-9(4-12(5-11)17-2)13-7-14-6-10(13)8-15;/h3-5,10,13-15H,6-8H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLIAZUSZWIAYMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2CNCC2CO)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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